molecular formula C7H13O4P B000077 4-Isopropylbicyclophosphate CAS No. 51052-72-3

4-Isopropylbicyclophosphate

Cat. No. B000077
CAS RN: 51052-72-3
M. Wt: 192.15 g/mol
InChI Key: CIEZMYRJRCLYNF-UHFFFAOYSA-N
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Description

4-Isopropylbicyclophosphate, also known as IPTBO, is a bicyclic phosphate convulsant . It is an extremely potent GABA receptor antagonist that can cause violent convulsions in mice . IPTBO is found among a group of highly toxic bicyclic phosphates .


Synthesis Analysis

IPTBO can be synthesized through many reaction paths . All synthesis routes are described to start with an isopropyl triol (an isopropyl group with three hydroxyl groups attached to the stem) and the addition of a phosphorus reagent that must be “caged,” i.e., surrounded by oxygen molecules .


Molecular Structure Analysis

The 4-Isopropylbicyclophosphate molecule contains a total of 26 bond(s). There are 13 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 3 six-membered ring(s), and 1 phosphate(s)/thiophosphate(s) .


Physical And Chemical Properties Analysis

4-Isopropylbicyclophosphate has a chemical formula of C7H13O4P and a molar mass of 192.151 g·mol −1 .

Scientific Research Applications

Attribution Signatures in Chemical Synthesis

A study by Mazzitelli et al. (2012) explored the synthesis of a highly toxic bicyclophosphate, 4-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide (Isopropyl Bicyclophosphate or IPBCP), identifying potential attribution signatures. The research utilized synthetic, analytical, and statistical approaches to discern these signatures, which were unique to synthetic routes or combinations of routes and solvents. This study is pivotal in forensic chemistry for distinguishing between different synthetic origins of the compound.

Metabolic Pathways in Plants and Bacteria

The methylerythritol 4-phosphate (MEP) pathway, as discussed by Banerjee & Sharkey (2014), involves isoprenoid precursors like isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP) in plants, bacteria, and some parasites. The isoprenoids formed have significant roles in biological processes and commercial applications. Understanding the MEP pathway aids in the broader comprehension of biochemical processes involving compounds like 4-Isopropylbicyclophosphate.

Skin Absorption and Protection Studies

Research by Moore et al. (2014) investigated the protective effects of clothing against organophosphates (OPs), using human skin in vitro models. This study offers insights into how chemicals like 4-Isopropylbicyclophosphate interact with skin and are influenced by factors like clothing and decontamination.

Metabolism of Triarylphosphate Esters

Phillips et al. (2020) conducted a study on the in vitro metabolism of isopropylated and tert-butylated triarylphosphate esters, including compounds related to 4-Isopropylbicyclophosphate. Their research contributes to understanding the biological fate of such compounds in human tissues, offering insights for epidemiological studies and biomarker identification.

Lithium Ion Battery Safety

Wang and Sun's (2007) study explored using 4-isopropyl phenyl diphenyl phosphate as an additive to enhance the safety of lithium-ion batteries. This research shows the application of 4-Isopropylbicyclophosphate derivatives in improving the performance and safety of energy storage technologies.

Safety And Hazards

4-Isopropylbicyclophosphate is extremely toxic . The lethal dose or concentration (LD, LC) is 180 μg/kg in mice . It has these effects when injected, inhaled, or ingested and is one of the more toxic types of this antagonist .

properties

IUPAC Name

4-propan-2-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEZMYRJRCLYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12COP(=O)(OC1)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199059
Record name 4-Isopropylbicyclophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylbicyclophosphate

CAS RN

51052-72-3
Record name Isopropylbicyclophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51052-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropylbicyclophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropylbicyclophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WF Liu, GW Chen, TR Wu - Neurotoxicity Research, 2000 - Springer
… The effects of various clinical used anticonvulsant drugs, barbiturates and benzodiazepines, on motor performance and 4-isopropylbicyclophosphate (IPBP), a homologue of BP, …
Number of citations: 2 link.springer.com
SJ Enna, JF Collins, SH Snyder - Brain Research, 1977 - Elsevier
… In the present study, 4-isopropylbicyclophosphate inhibits [3H]GABA binding with an ICa0 of … Interestingly, neurophysiologically, 4-isopropylbicyclophosphate is substantially more …
Number of citations: 184 www.sciencedirect.com
ZH Jiang, GF Cheng, J Chen… - Zhongguo yao li …, 1987 - pubmed.ncbi.nlm.nih.gov
[Effects of anticonvulsants on the cyclic nucleotide content of the plasma and cerebellum of convulsive rats] [Effects of anticonvulsants on the cyclic nucleotide content of the plasma and …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
YF Ren, DS Jin, TC Zhou - Zhongguo yao li xue bao= Acta …, 1984 - pubmed.ncbi.nlm.nih.gov
[Effect of soman on cholinesterase activity and acetylcholine content of earthworm dorsal muscle] [Effect of soman on cholinesterase activity and acetylcholine content of earthworm …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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